molecular formula C18H22N6 B11293190 1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11293190
M. Wt: 322.4 g/mol
InChI Key: IQYLRUWUIVXKGK-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: Introduction of the piperidin-1-yl group and the 4-methylphenyl group through substitution reactions using suitable reagents and catalysts.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
  • 4-Piperidin-1-Ylbenzonitrile
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

1-methyl-N-(4-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and the presence of both piperidin-1-yl and 4-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6/c1-13-6-8-14(9-7-13)20-16-15-12-19-23(2)17(15)22-18(21-16)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,21,22)

InChI Key

IQYLRUWUIVXKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C

Origin of Product

United States

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